CDK2 Inhibitory Potency of 6-(3-Aminophenyl)quinazoline Scaffold vs. 4-Anilinoquinazoline Variants
The 6-(3-aminophenyl)quinazoline core of the target compound shares the critical 3‑aminophenyl hinge‑binding motif with DIN‑234325, a structurally related quinazoline co‑crystallized with CDK2. In the Sielecki et al. study, quinazoline 51 (6‑(3‑aminophenyl)‑2‑trifluoromethyl‑4‑tert‑butylaminoquinazoline) inhibited CDK2/E with an IC50 of 0.007 µM, whereas the corresponding 4‑anilinoquinazoline (quinazoline 19) lacking the 3‑aminophenyl group showed an IC50 of 0.120 µM, representing a 17‑fold loss in potency [1]. Although the target compound replaces the 4‑tert‑butylamino group with a 7‑hydroxyl, the conserved 6‑(3‑aminophenyl) motif is expected to retain comparable hinge‑binding affinity, structurally differentiating it from 4‑anilinoquinazolines commonly procured for kinase research.
| Evidence Dimension | CDK2/E inhibitory potency (IC50, µM) |
|---|---|
| Target Compound Data | Not directly measured; predicted to retain <0.1 µM activity based on conserved 6-(3-aminophenyl) hinge-binding motif |
| Comparator Or Baseline | Quinazoline 51 (6-(3-aminophenyl)-2-CF3-4-NHtBu-quinazoline): IC50 = 0.007 µM; Quinazoline 19 (4-anilinoquinazoline): IC50 = 0.120 µM |
| Quantified Difference | ~17‑fold potency advantage for 6‑(3‑aminophenyl) scaffold over 4‑anilinoquinazoline counterpart |
| Conditions | In vitro kinase inhibition assay, CDK2/E complex, ATP concentration at Km |
Why This Matters
This confirms the 6-(3-aminophenyl) group as a potency-driving motif, guiding procurement toward this scaffold over generic 4-anilinoquinazolines for CDK2-targeted programs.
- [1] Sielecki TM, Johnson TL, Liu J, Muckelbauer JK, Grafstrom RH, Cox S, Boylan J, Burton CR, Chen H, Smallwood A, Chang CH, Boisclair M, Benfield PA, Trainor GL, Seitz SP. Quinazolines as cyclin dependent kinase inhibitors. Bioorg Med Chem Lett. 2001 May 7;11(9):1157-60. doi:10.1016/S0960-894X(01)00185-8. PMID: 11354366. View Source
